Z-4-Dodecenol
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Overview
Description
Z-4-Dodecenol: is an organic compound with the molecular formula C₁₂H₂₄O . It is a type of alcohol characterized by the presence of a double bond in the fourth position of the dodecane chain, specifically in the cis configuration. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-4-Dodecenol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 4-dodecene. This method typically involves the following steps:
Hydroboration: 4-Dodecene is reacted with borane (BH₃) to form an organoborane intermediate.
Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1-dodecene followed by selective hydrogenation . This process ensures the formation of the desired cis configuration at the fourth position of the dodecane chain .
Chemical Reactions Analysis
Types of Reactions: Z-4-Dodecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products:
Oxidation: Formation of 4-dodecenal or 4-dodecenoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
Z-4-Dodecenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in certain insect species, influencing their behavior and communication.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and surfactants
Mechanism of Action
The mechanism of action of Z-4-Dodecenol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of signaling events that influence their behavior. In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
(E)-4-Dodecen-1-ol: The trans isomer of Z-4-Dodecenol, differing in the configuration of the double bond.
4-Dodecanol: A saturated alcohol with no double bonds.
4-Dodecenal: An aldehyde derivative of this compound.
Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its role as a pheromone and its specific reactivity in chemical reactions .
Properties
Molecular Formula |
C12H24O |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(Z)-dodec-4-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,13H,2-7,10-12H2,1H3/b9-8- |
InChI Key |
HPSZLHZEQBRQIA-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCO |
Canonical SMILES |
CCCCCCCC=CCCCO |
Origin of Product |
United States |
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